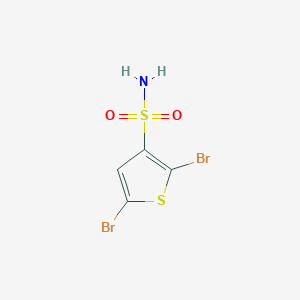

2,5-Dibromothiophene-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7182-36-7 |

|---|---|

Molecular Formula |

C4H3Br2NO2S2 |

Molecular Weight |

321.0 g/mol |

IUPAC Name |

2,5-dibromothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

WSGKZRRUNPODHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromothiophene 3 Sulfonamide and Its Direct Precursors

Synthesis of Key Halogenated Thiophene (B33073) Starting Materials

The journey towards 2,5-dibromothiophene-3-sulfonamide begins with the preparation of the appropriately substituted thiophene ring. The regioselective introduction of two bromine atoms at the 2 and 5 positions is a critical first step.

Directed Bromination Strategies for Thiophene Ring Systems

The inherent reactivity of the thiophene ring directs electrophilic substitution, such as bromination, preferentially to the 2- and 5-positions. This natural selectivity is often exploited in synthetic strategies. One common method involves the direct bromination of thiophene using elemental bromine. For instance, adding bromine to a mixture of thiophene in a solvent like benzene (B151609) can yield 2,5-dibromothiophene (B18171). prepchem.com Following the initial reaction and the evolution of hydrogen bromide, the mixture is typically treated with a base, such as sodium hydroxide (B78521) in ethanol, and heated under reflux to complete the reaction. prepchem.com

Another widely employed brominating agent is N-bromosuccinimide (NBS). The use of NBS in a solvent mixture, such as acetic acid and chloroform, provides an effective means for the dibromination of thiophene. guidechem.com This method often proceeds under milder conditions, for example, by refluxing for a short period. guidechem.com The reaction with NBS in DMF in the dark has also been reported to produce 2,5-dibromothiophene in high yield. researchgate.net

Regioselective Synthesis of 2,5-Dibromothiophene Precursors

The synthesis of 2,5-dibromothiophene is a prime example of regioselective synthesis, where the substitution pattern is controlled. The aforementioned methods, utilizing either bromine or NBS, are designed to favor the formation of the 2,5-disubstituted product over other possible isomers. prepchem.comguidechem.comresearchgate.net The purification of 2,5-dibromothiophene from the reaction mixture is typically achieved through distillation or column chromatography. prepchem.comguidechem.com The physical properties of 2,5-dibromothiophene, a yellow crystalline solid, aid in its identification and purification. guidechem.com

Table 1: Synthesis of 2,5-Dibromothiophene

| Brominating Agent | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| Bromine | Benzene, then ethanol/NaOH, reflux | Not explicitly stated, but 425g product from 297g thiophene | prepchem.com |

| N-Bromosuccinimide (NBS) | Acetic acid/Chloroform, reflux | 70% | guidechem.com |

| N-Bromosuccinimide (NBS) | DMF, dark | High Yield | researchgate.net |

Preparation of Sulfonyl Chloride Intermediates

With 2,5-dibromothiophene in hand, the next synthetic transformation involves the introduction of a sulfonyl chloride group at the 3-position of the thiophene ring.

Direct Sulfonylation of Dibromothiophenes

The direct sulfonylation of 2,5-dibromothiophene is a challenging but feasible process. The introduction of the sulfonyl chloride group at the 3-position can be achieved using chlorosulfonic acid. While specific literature detailing the direct chlorosulfonation of 2,5-dibromothiophene to yield the 3-sulfonyl chloride is not abundant in the provided search results, the synthesis of related thiophene sulfonyl chlorides offers insight. For instance, the synthesis of 5-bromothiophene-2-sulfonyl chloride is achieved by reacting 2-bromothiophene (B119243) with chlorosulfonic acid in carbon tetrachloride. researchgate.net This suggests that a similar approach could be applied to 2,5-dibromothiophene. The CAS number for 2,5-dibromothiophene-3-sulfonyl chloride is 70374-40-2. chiralen.com

Optimization of Reaction Conditions for Sulfonyl Chloride Formation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired sulfonyl chloride. Key parameters to consider include the choice of sulfonating agent, solvent, reaction temperature, and reaction time. For the synthesis of other sulfonyl chlorides, methods such as adding chlorosulfonic acid to the starting material at low temperatures (e.g., -10 °C) and then allowing the reaction to proceed at elevated temperatures (e.g., 50-60 °C) have been reported. rsc.org The work-up procedure typically involves carefully pouring the reaction mixture into water and extracting the product with an organic solvent. rsc.org

Formation of the Sulfonamide Moiety via Amination Reactions

The final step in the synthesis of this compound is the conversion of the sulfonyl chloride intermediate into the corresponding sulfonamide. This is typically achieved through an amination reaction.

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg In the context of this compound, the sulfonyl chloride would be reacted with an ammonia (B1221849) source or a primary amine to furnish the desired product. The base is used to neutralize the hydrogen chloride that is generated during the reaction. ekb.eg

Recent studies have explored various conditions for sulfonamide synthesis. For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides was achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides using lithium hydride (LiH) in DMF. nih.gov While this example involves N-alkylation of a pre-existing sulfonamide, the general principle of forming the S-N bond is central. The synthesis of various 5-arylthiophene-2-sulfonamides has also been reported via Suzuki cross-coupling reactions of 5-bromothiophene-2-sulfonamide with aryl boronic acids, demonstrating the versatility of the sulfonamide group in further functionalization. doaj.orgresearchgate.net

Table 2: General Amination Reaction for Sulfonamide Formation

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aryl Sulfonyl Chloride, Primary/Secondary Amine | Inorganic or Organic Base | Aryl Sulfonamide | ekb.eg |

| 5-Bromothiophene-2-sulfonamide, Alkyl Bromide | LiH, DMF | 5-Bromo-N-alkylthiophene-2-sulfonamide | nih.gov |

Amination of Sulfonyl Chlorides with Ammonia or Amines

The most direct route to this compound involves the reaction of 2,5-dibromothiophene-3-sulfonyl chloride with ammonia. alrasheedcol.edu.iq This reaction is a nucleophilic substitution where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. The process is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

While direct data for the specific synthesis of this compound is not extensively published, the methodology is analogous to the well-documented synthesis of other aryl and heteroaryl sulfonamides. alrasheedcol.edu.iqscilit.com The reaction of the sulfonyl chloride precursor with aqueous or gaseous ammonia readily yields the primary sulfonamide. alrasheedcol.edu.iqnih.gov Alternatively, primary or secondary amines can be used to produce N-substituted sulfonamides.

The precursor, 2,5-dibromothiophene-3-sulfonyl chloride, is itself synthesized from 2,5-dibromothiophene. chiralen.comchemsrc.com A common method for this is chlorosulfonation, which involves reacting the starting thiophene with chlorosulfonic acid. organic-chemistry.org However, this method can be harsh and may not be suitable for sensitive substrates.

Investigation of Reaction Parameters for Yield and Purity (e.g., solvent, temperature)

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the nature of the base used.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Solvents commonly used for amination of sulfonyl chlorides range from aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to protic solvents like water. rsc.orgsci-hub.se Aqueous conditions, often with a base like sodium carbonate, represent a greener alternative. rsc.orgsci-hub.se

Temperature: The reaction temperature affects the rate of sulfonamide formation. Many aminations are conducted at room temperature or with gentle heating. sci-hub.se For instance, a procedure for a related compound involved heating a reaction mixture in a water bath to boiling for a short period (5-10 minutes) to drive the reaction to completion. alrasheedcol.edu.iq Cooling the mixture in an ice bath afterward promotes the precipitation of the sulfonamide product, aiding in its isolation. alrasheedcol.edu.iq However, the effect of temperature is complex; for some sulfonamide binding processes, an increase in temperature leads to a faster rate of dissociation. nih.gov

Base: An appropriate base is crucial to scavenge the HCl produced. Common choices include organic bases like pyridine (B92270) or triethylamine (B128534) (TEA), or inorganic bases such as sodium carbonate or sodium hydroxide. alrasheedcol.edu.iqsci-hub.se The use of equimolar amounts of the amine and sulfonyl chloride in water under dynamic pH control with a base like sodium carbonate has been shown to be an effective and environmentally benign method, often resulting in high yields and purity without extensive purification. rsc.org

Table 1: General Reaction Parameters for Amination of Aryl Sulfonyl Chlorides

| Parameter | Condition | Rationale / Effect on Yield & Purity |

|---|---|---|

| Solvent | Water, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Affects solubility and reaction rate. Water is a green option. rsc.orgsci-hub.se |

| Temperature | 0°C to 100°C (boiling water bath) | Controls reaction rate. Higher temperatures can increase rate but may also lead to side products. Cooling is used for product precipitation. alrasheedcol.edu.iqnih.gov |

| Amine Source | Aqueous Ammonia, Ammonia gas | Provides the nucleophile for sulfonamide formation. alrasheedcol.edu.iqnih.gov |

| Base | Sodium Carbonate, Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. alrasheedcol.edu.iqsci-hub.se |

| Work-up | Filtration after cooling/acidification | Simple isolation of the solid product. alrasheedcol.edu.iqrsc.org |

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Beyond the classical approach, modern synthetic chemistry offers more advanced and sustainable routes to sulfonamides, which could be applicable to the synthesis of this compound.

Chemoenzymatic or Catalytic Synthesis Routes

Catalytic methods provide powerful alternatives for forming the crucial S-N bond in sulfonamides. These methods often exhibit high efficiency and functional group tolerance.

Palladium-Catalyzed Amination: Palladium complexes are highly effective catalysts for the amination of aryl halides and sulfonates. nih.govacs.org This approach, known as the Buchwald-Hartwig amination, could potentially be adapted for the coupling of sulfonamides with aryl halides. Recent developments have even enabled the use of ammonium (B1175870) salts as the ammonia source for coupling with aryl chlorides. acs.org

Copper-Catalyzed Coupling: Copper catalysis is another prominent method for C-N bond formation. organic-chemistry.org It has been used for the amination of aryl halides under relatively mild conditions.

Iridium-Catalyzed C-H Functionalization: Advanced methods involving iridium catalysis can enable the direct functionalization of C-H bonds. While complex, this strategy could theoretically be applied to introduce a sulfonamide group onto a thiophene ring, although directing the reaction to the desired position would be a significant challenge. acs.org

Rhodium-Catalyzed Coupling: Rhodium catalysts have been used for the oxidative coupling of aldehydes and sulfonamides to furnish N-sulfonylcarboxamides. researchgate.net

While the direct application of these catalytic methods to synthesize this compound is not yet reported, they represent a frontier in sulfonamide synthesis, offering potential for more efficient and selective routes. thieme-connect.com

Consideration of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of sulfonamides. sci-hub.seresearchgate.net

Use of Greener Solvents: A key principle is the replacement of hazardous organic solvents. The synthesis of sulfonamides has been successfully demonstrated in water, which is a non-toxic and environmentally benign solvent. scilit.comrsc.org Using water with a simple inorganic base like sodium carbonate can lead to high yields and easy product isolation via filtration. rsc.orgsci-hub.se Polyethylene glycol (PEG-400) has also been explored as a recyclable, non-toxic solvent medium. sci-hub.se

Atom Economy and Safer Reagents: Traditional methods often start with chlorosulfonation, which uses corrosive and hazardous reagents. organic-chemistry.org Alternative strategies that improve atom economy and use safer starting materials are a major focus of green chemistry. This includes one-pot syntheses that combine multiple steps, reducing waste from intermediate purification. Metal-free, three-component reactions using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) as sulfur and nitrogen sources, respectively, have been developed for primary sulfonamides. rsc.org

Catalysis: As mentioned previously, the use of catalysts is a cornerstone of green chemistry because it allows for more efficient reactions under milder conditions, reducing energy consumption and by-product formation. sci-hub.se

By integrating these green chemistry principles, the synthesis of this compound and other valuable chemical compounds can be made safer, more efficient, and more sustainable. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2,5 Dibromothiophene 3 Sulfonamide

Transformations at the Bromine Substituents

The two bromine atoms on the thiophene (B33073) ring are the most versatile handles for introducing molecular diversity. Their strategic location allows for the construction of a wide array of derivatives through reactions that selectively or sequentially replace the halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated heterocycles like 2,5-dibromothiophene (B18171).

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. nih.govlibretexts.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the use of generally non-toxic and stable boron reagents. nih.gov

In the context of 2,5-dibromothiophene derivatives, Suzuki-Miyaura coupling allows for the introduction of aryl and alkyl groups. Studies on analogous compounds, such as 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene, demonstrate that both mono- and diarylation can be achieved with high selectivity and good yields. nih.govresearchgate.netscispace.com The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, a base such as K₃PO₄ or K₂CO₃, and a solvent system like 1,4-dioxane (B91453)/water. nih.govmdpi.com

The regioselectivity of the reaction is influenced by the electronic and steric environment of the bromine atoms. The bromine at the 5-position is often more reactive than the one at the 2-position, allowing for selective mono-arylation under controlled conditions. nih.gov Subsequent coupling at the second bromine position can then be performed, sometimes requiring more forcing conditions, to yield 2,5-diarylthiophene derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 2,5-Dibromothiophene Derivatives

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids (1 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 5-Aryl-2-bromo-3-hexylthiophenes | Moderate to Good | nih.gov |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Biaryl-3-hexylthiophenes | Reasonable | nih.gov |

| 2,5-dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2,5-Diaryl-3-methylthiophenes | 27-63 | researchgate.net |

| 2,5-dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 2,5-Diisopropenylthiophene | High | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. psu.edu A significant drawback is the toxicity associated with organotin reagents. organic-chemistry.org

For dihalogenated thiophenes, the Stille reaction provides an alternative route to C-C bond formation. The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The reactivity of organostannanes can be very high, particularly for alkynylstannanes. wikipedia.org In some cases, the Stille reaction is preferred over Suzuki coupling, especially when the corresponding boronic acids are unstable or difficult to prepare. researchgate.net

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction is highly effective for introducing alkyne moieties onto aromatic and heteroaromatic rings.

The reaction proceeds under mild conditions, often at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org For substrates like 2,5-dibromothiophene-3-sulfonamide, a double Sonogashira coupling could be employed to introduce two alkyne groups, leading to the formation of diethynylthiophene derivatives. nih.gov Sequential Sonogashira reactions can also be performed on dihalogenated substrates where the halogens have different reactivities, allowing for the synthesis of unsymmetrically substituted alkynyl derivatives. nih.gov

Table 2: General Conditions for Sonogashira Coupling

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Substrate | Aryl or vinyl halide (e.g., this compound) | wikipedia.orglibretexts.org |

| Coupling Partner | Terminal alkyne | wikipedia.orglibretexts.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | wikipedia.org |

| Base | Amine (e.g., Et₃N, Et₂NH) | wikipedia.org |

| Solvent | DMF, THF, Toluene | organic-chemistry.orgsioc-journal.cn |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the sulfonamide group is a powerful electron-withdrawing group. This deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic attack. The bromine atoms at the 2- and 5-positions are potentially susceptible to displacement by strong nucleophiles. While SNAr reactions on halogenated thiophenes are less common than cross-coupling reactions, the strong activation provided by the 3-sulfonamide group makes this a plausible pathway for derivatization. Investigations could involve reacting the substrate with various nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions to explore the feasibility of this transformation. nih.govresearchgate.netnih.gov

Lithiation and Subsequent Electrophilic Quenching

Halogen-lithium exchange is a common method for generating organolithium reagents from organic halides. For 2,5-dibromothiophene derivatives, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the selective exchange of one or both bromine atoms for lithium. The resulting lithiated thiophene species are potent nucleophiles that can react with a wide variety of electrophiles.

The regioselectivity of the lithiation can often be controlled by temperature and the stoichiometry of the organolithium reagent. The first lithiation typically occurs at the more acidic position, which is often the α-position (2- or 5-position) of the thiophene ring. The resulting monolithiated intermediate can then be trapped with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a new functional group. mdpi.com Subsequent lithiation at the remaining bromine-substituted position can allow for a second, different electrophile to be introduced, leading to unsymmetrically substituted thiophenes.

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a primary site for chemical modification, allowing for the introduction of a wide range of functionalities through reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen. This transformation is typically achieved by treating the parent sulfonamide with an alkylating agent in the presence of a suitable base. Common bases include lithium hydride (LiH) and butyllithium (B86547) (BuLi), which deprotonate the sulfonamide to form the corresponding anion. This anion then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. For instance, the reaction of a similar compound, 5-bromothiophene-2-sulfonamide (B1270684), with various alkyl bromides in the presence of LiH in dimethylformamide (DMF) has been shown to produce N-alkylated derivatives in good yields. nih.gov The reaction with bromoethane (B45996) and 1-bromopropane (B46711) resulted in yields of 72% and 78%, respectively. nih.gov However, sterically hindered alkyl halides, such as isopropyl bromide, can lead to lower yields (62%). nih.gov

N-Acylation introduces an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. This reaction is generally carried out using an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270). For example, the reaction of 5-(3-hydroxypropanesulfonyl)thiophene-2-sulfonamide with acetyl chloride in tetrahydrofuran (B95107) (THF) with pyridine as a catalyst resulted in the corresponding N-acetylated product.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | 5-Bromothiophene-2-sulfonamide | Bromoethane, LiH, DMF, Room Temperature | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72% nih.gov |

| N-Alkylation | 5-Bromothiophene-2-sulfonamide | 1-Bromopropane, LiH, DMF, Room Temperature | 5-Bromo-N-propylthiophene-2-sulfonamide | 78% nih.gov |

| N-Acylation | 5-(3-hydroxypropanesulfonyl)thiophene-2-sulfonamide | Acetyl chloride, Pyridine, THF, Room Temperature | N-Acetyl-5-(3-hydroxypropanesulfonyl)thiophene-2-sulfonamide | Data not available |

Formation of Sulfonylurea and Related Derivatives

Sulfonylureas are an important class of compounds, and their synthesis from sulfonamides is a key transformation. researchgate.net Traditionally, this involves the reaction of a sulfonamide with an isocyanate in the presence of a base. researchgate.net However, alternative, more modern methods have been developed to circumvent the use of potentially hazardous isocyanates. researchgate.net

One such approach involves the in-situ generation of a reactive intermediate from the sulfonamide. For example, arylsulfonamides can react with phenyl chloroformate in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form phenyl N-(arylsulfonyl)carbamate intermediates. These intermediates can then react with an amine, such as 1,3,4,6-tetra-O-acetylglucosamine, to yield the desired sulfonylurea derivative. researchgate.net While specific examples starting directly from this compound are not detailed in the provided results, the general principles of these synthetic strategies are broadly applicable to thiophene sulfonamides.

Ring Functionalization and Heterocyclic Annulation Reactions

The dibrominated thiophene ring of this compound offers significant opportunities for further functionalization and for the construction of more complex molecular architectures.

Introduction of Additional Substituents on the Thiophene Ring

The bromine atoms at the 2- and 5-positions of the thiophene ring are versatile handles for introducing a wide array of substituents via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds.

In a relevant study, 5-bromo-N-alkylthiophene-2-sulfonamides were subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids. nih.gov These reactions, catalyzed by a palladium complex, proceeded in fair to good yields (56–72%), demonstrating the feasibility of introducing aryl groups onto the thiophene ring. nih.gov This strategy allows for the synthesis of a diverse library of 5-arylthiophene-sulfonamide derivatives. Although this example starts from a 5-bromo-2-sulfonamide, the reactivity is expected to be analogous for the 2,5-dibromo-3-sulfonamide isomer, allowing for sequential or double substitution.

Construction of Fused Heterocyclic Systems Utilizing the Thiophene-Sulfonamide Core

The combination of the sulfonamide and the functionalized thiophene ring provides a platform for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclizations that build new rings onto the thiophene core.

Photochemical reactions have been shown to be effective in constructing complex polyheterocycles from sulfonamide-containing precursors. mdpi.com Excited State Intramolecular Proton Transfer (ESIPT) can generate reactive intermediates, such as N-sulfonyl aza-o-xylylenes, which then undergo intramolecular cycloadditions to yield fused cyclic sulfonamides. mdpi.com This approach offers a pathway to novel and complex heterocyclic structures built upon the sulfonamide framework. While a direct application starting from this compound is not explicitly documented, the principles of this synthetic strategy suggest its potential for creating thieno-fused heterocyclic sulfonamides.

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the ¹H NMR spectrum, with its chemical shift ranging from 8.78 to 10.15 ppm. rsc.org Aromatic protons in sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm. rsc.org

In the specific case of the related compound 2,5-dibromothiophene (B18171), the two protons on the thiophene (B33073) ring appear as a singlet in the ¹H NMR spectrum. Depending on the solvent and concentration, the chemical shift of this singlet can vary. For instance, in one measurement, the singlet was observed at 6.707 ppm. chemicalbook.com In another, using deuterochloroform (CDCl₃) as the solvent, the singlet appeared at 6.826 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Thiophene Compounds

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

| 2,5-Dibromothiophene | TMS | 6.707 | Singlet |

| 2,5-Dibromothiophene | CDCl₃ | 6.826 | Singlet |

| 2,3-Dibromothiophene | Cyclohexane | 6.77 (d), 7.06 (d) | Doublet |

| 2,3-Dibromothiophene | CDCl₃ | 6.907 (d), 7.248 (d) | Doublet |

This table is for illustrative purposes and shows data for closely related compounds to provide context for the expected spectral features of 2,5-Dibromothiophene-3-sulfonamide.

Table 2: Predicted ¹³C NMR Data for 2,5-Dibromothiophene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2/C5 | ~112 |

| C3/C4 | ~130 |

This table is based on general knowledge and data for the parent compound, 2,5-dibromothiophene, and serves as an estimation for the sulfonamide derivative.

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for elucidating the complete molecular structure. bas.bg

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. bas.bg

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. bas.bg

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques would be a standard and necessary step in its comprehensive structural characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule. For sulfonamides, HRMS is used to confirm the identity of the substance, with the mass accuracy of the spectrometer playing a key role. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify individual components in a mixture. In the context of this compound, GC-MS would be employed to assess the purity of the synthesized compound and to confirm its identity by comparing its mass spectrum with known databases or by analyzing its fragmentation pattern. mdpi.com The mass spectrum of 2,5-dibromothiophene is available and would serve as a reference point for identifying related fragments in the mass spectrum of its sulfonamide derivative. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds and functional groups present.

In sulfonamide derivatives, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group (SO₂NH₂) are particularly prominent. nih.gov For sulfonamides in the amido form, these bands typically appear in distinct regions of the IR spectrum. jst.go.jp The N-H stretching vibration of the sulfonamide's amino group also gives rise to a characteristic absorption band. ripublication.com Furthermore, the presence of the thiophene ring is confirmed by its characteristic C-H and C-S stretching and bending vibrations. nih.govnist.gov The carbon-bromine (C-Br) stretching vibrations are also expected to be present, typically at lower frequencies.

A representative table of expected IR absorption frequencies for this compound is provided below, based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400-3200 |

| C-H (Thiophene) | Stretching | 3100-3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 |

| C-S (Thiophene) | Stretching | 750-600 |

| C-Br | Stretching | 600-500 |

This table presents generalized data for instructional purposes. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*. scribd.comlibretexts.org

The thiophene ring itself is a chromophore that absorbs in the UV region. nii.ac.jp The presence of substituents, such as the bromine atoms and the sulfonamide group, can influence the wavelength of maximum absorption (λmax) and the intensity of the absorption. acs.org Halogen substituents on the thiophene ring are known to cause a bathochromic (red) shift in the absorption spectrum. A study on 2,5-dibromothiophene-3-carboxylic acid showed UV absorption that can be indicative of the electronic properties of a similarly substituted thiophene ring. researchgate.net The electronic transitions are sensitive to the solvent environment, with solvent polarity potentially affecting the position and intensity of absorption bands. ekb.eg

The expected electronic transitions for this compound are summarized in the following table.

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) |

| π → π | π bonding to π antibonding | 200-400 |

| n → π | non-bonding to π antibonding | >300 |

This table presents generalized data for instructional purposes. Actual experimental values will depend on the specific molecular structure and solvent used.

X-ray Crystallography for Solid-State Structure Determination

The way molecules of this compound pack together in a crystal is governed by a variety of intermolecular interactions. au.dk These interactions are crucial for the stability of the crystal lattice. nih.gov For this compound, key interactions include hydrogen bonds involving the sulfonamide group (N-H···O=S) and potentially weaker C-H···O interactions. csic.es

Of particular interest in brominated compounds is the phenomenon of halogen bonding. jyu.fiacs.orgtuni.fi This is a noncovalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atoms of the sulfonamide group or the sulfur atom of the thiophene ring. nih.govjyu.fi The analysis of crystal packing reveals the nature and geometry of these halogen bonds, which can significantly influence the supramolecular architecture. scispace.com

Computational and Theoretical Investigations of 2,5 Dibromothiophene 3 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic characteristics of molecules like 2,5-dibromothiophene-3-sulfonamide. semanticscholar.org These calculations offer a detailed understanding of the molecule's ground-state properties. semanticscholar.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of thiophene (B33073) sulfonamide derivatives has been performed using methods like the B3LYP functional combined with basis sets such as 6-311G(d,p). semanticscholar.orgmdpi.com These calculations determine the most stable three-dimensional arrangement of atoms in the molecule.

For a series of thiophene sulfonamide derivatives, calculated bond lengths for the sulfonamide group (S=O and S-NH2) were found to be in the ranges of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. semanticscholar.orgmdpi.com The bond lengths within the thiophene ring, specifically S1–C2 and C5–S1, were calculated to be between 1.73 Å and 1.75 Å. semanticscholar.orgmdpi.com

Bond angle calculations for the sulfonamide group (O=S=O and O=S–NH2) yielded values from 120.46° to 121.18° and 105.04° to 111.26°, respectively, which align closely with experimental data. semanticscholar.orgmdpi.com The bond angles within the thiophene ring, S1–C2–C3 and C4–C5–S1, were found to be in the ranges of 110.84°–112.44° and 110.63°–112.45°, respectively. semanticscholar.orgmdpi.com The electronic structure of these molecules is characterized by the distribution of the electron cloud, which is typically spread across the entire molecule, with significant density on the phenyl and thiophene rings. mdpi.comresearchgate.net

Table 1: Selected Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S=O | 1.45 - 1.46 |

| S-NH₂ | 1.67 - 1.68 |

| S₁-C₂ | 1.73 - 1.75 |

| C₅-S₁ | 1.73 - 1.75 |

| O=S=O | 120.46 - 121.18 |

| O=S-NH₂ | 105.04 - 111.26 |

| S₁-C₂-C₃ | 110.84 - 112.44 |

| C₄-C₅-S₁ | 110.63 - 112.45 |

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level of theory. semanticscholar.orgmdpi.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and stability. conicet.gov.ar The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. conicet.gov.armdpi.com

For a series of thiophene sulfonamide derivatives studied in a 1,4-dioxane (B91453) solvent, the HOMO-LUMO energy gaps were found to range from 3.44 to 4.65 eV. mdpi.comresearchgate.net These values indicate that the compounds are generally stable. mdpi.comresearchgate.net The distribution of the HOMO and LUMO is typically spread over the entire molecule, primarily on the thiophene and any attached phenyl rings. semanticscholar.orgmdpi.com The presence of electron-withdrawing groups can influence the distribution of these orbitals. mdpi.comresearchgate.net A smaller HOMO-LUMO gap often correlates with a higher potential for charge transfer within the molecule. mdpi.com

Table 2: HOMO-LUMO Energy Gaps for a Series of Thiophene Sulfonamide Derivatives

| Compound Series | Energy Gap (ΔE) in eV |

| Thiophene Sulfonamides | 3.44 - 4.65 |

Data reflects the range of stability for these compounds. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule, which helps in predicting its reactive sites. mdpi.comnih.gov The MEP map uses a color scale to represent different electrostatic potential values. mdpi.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential, indicating sites for nucleophilic attack. nih.govresearchgate.net

In studies of thiophene sulfonamide derivatives, MEP maps show that the most negative potential is often located around the oxygen atoms of the sulfonamide group, identifying these as likely sites for interaction with electron-deficient species. mdpi.com Conversely, the most positive potential is usually found on the hydrogen atoms of the amine group (NH2), marking them as probable sites for interaction with electron-rich species. mdpi.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical spectra provide valuable information for the structural elucidation of newly synthesized compounds. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.gov These predicted frequencies are often scaled to better match experimental results. nih.gov For thiophene sulfonamide derivatives, the calculated vibrational frequencies have been shown to be in good agreement with experimental data. semanticscholar.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). nih.gov For instance, in one study on thiophene derivatives, the calculated λmax values were used to understand the electronic transitions within the molecules. ub.ac.id

Molecular Dynamics Simulations (if relevant for conformational studies or interactions)

In Silico Ligand-Target Interaction Analysis (e.g., Molecular Docking for Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and a protein's active site.

Detailed research findings from molecular docking studies on related sulfonamide derivatives have revealed key interaction patterns. For instance, in studies involving novel sulfonamides as potential DNA Topoisomerase II inhibitors, molecular docking was used to screen compounds and predict the strongest binders based on scoring functions. scholarsresearchlibrary.com The analysis of docking poses helps in identifying crucial hydrogen bonds and other non-covalent interactions with amino acid residues within the enzyme's active site. scholarsresearchlibrary.comresearchgate.net

For a series of sulfonamide derivatives, docking scores ranged from -8.50 to -11.40 kcal/mol, with the number of hydrogen bonds formed with the enzyme active site ranging from one to seven. scholarsresearchlibrary.com Specifically, a derivative with a 3-NO2 substituent showed a high negative dock score and formed five hydrogen bonds, indicating strong binding affinity. scholarsresearchlibrary.com Another derivative with a 2-hydroxy group had a slightly less negative dock score but formed seven hydrogen bonds. scholarsresearchlibrary.com These studies underscore the importance of specific substituents on the sulfonamide scaffold for effective binding to the target protein.

In a study of indole-based diaza-sulfonamides targeting the JAK-3 protein, docking analyses showed binding affinities ranging from -8.8 to -9.7 kcal/mol, which were comparable to the clinically used drug Doxorubicin. nih.gov This suggests that these compounds have the potential to be effective inhibitors.

Table 1: Molecular Docking Data of Sulfonamide Derivatives

| Compound Series | Target Enzyme | Range of Docking Scores (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Novel Sulfonamides with Betti's Bases scholarsresearchlibrary.com | DNA Topoisomerase II | -8.50 to -11.40 | 1 to 7 hydrogen bonds with active site residues. |

| Indole Based Diaza-sulfonamides nih.gov | JAK-3 Protein | -8.8 to -9.7 | Hydrogen bonding similar to Doxorubicin. |

| Aryl Sulfonamides researchgate.net | Topoisomerase II | -4.93 to -6.49 | Interactions with key amino acid residues like ASN and LYS. |

Quantitative Structure-Activity Relationship (QSAR) Studies (for theoretical correlation of structure with observed in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies on sulfonamide derivatives have employed various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to develop predictive models. researchgate.net In one such study, the activity of 34 sulfonamide derivatives was estimated using these techniques. The results indicated that the predictive ability of ANN models was superior to that of MLR models. researchgate.net

The developed QSAR models have highlighted several molecular descriptors that are crucial for the biological activity of sulfonamide derivatives. These descriptors can be categorized as electronic, steric, and hydrophobic parameters. For instance, a study on 3-iodochromone derivatives identified descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole as major influencers of fungicidal activity. nih.gov The correlation coefficient (r²) for the best model in this study was 0.943, with a cross-validated correlation coefficient (q²) of 0.911, indicating a highly predictive model. nih.gov

Another QSAR study on 2,5-diketopiperazine derivatives as oxytocin (B344502) receptor antagonists resulted in an optimal model with a cross-validated correlation coefficient (Q²) of 0.614 and a predicted correlation coefficient (R²pre) of 0.912 for the test set, demonstrating good predictive power. nih.gov

These studies showcase the power of QSAR in identifying the key structural features that govern the activity of a compound, thereby guiding the design of more potent analogs.

Table 2: QSAR Model Validation Parameters for Sulfonamide and Related Derivatives

| Compound Series | QSAR Model | Correlation Coefficient (r² or Q²) | Predicted Correlation Coefficient (r²pred or R²pre) |

|---|---|---|---|

| 3-Iodochromone derivatives nih.gov | Multiple Linear Regression (MLR) | 0.943 (r²) | 0.837 |

| 2,5-diketopiperazine derivatives nih.gov | Comparative Molecular Similarity Indices Analysis (CoMSIA) | 0.614 (Q²) | 0.912 |

| Sulfonamide derivatives researchgate.net | Genetic Algorithm-Artificial Neural Network (GA-ANN) | Not explicitly stated, but high predictive ability noted. | Not explicitly stated, but high predictive ability noted. |

Applications and Research Potential of 2,5 Dibromothiophene 3 Sulfonamide and Its Derivatives

Strategic Building Block in Advanced Organic Synthesis

The presence of reactive bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring, coupled with the functional handle of the sulfonamide group at the 3-position, makes 2,5-Dibromothiophene-3-sulfonamide a highly valuable precursor in the construction of diverse molecular architectures.

Precursor for Complex Heterocyclic Systems and Biologically Active Scaffolds

The sulfonamide moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. psu.eduresearchgate.netnih.gov Its incorporation into heterocyclic structures is a common strategy in medicinal chemistry to design novel therapeutic agents. psu.edunih.gov Thiophene-based sulfonamides, in particular, have been investigated for a range of biological activities, including antibacterial and carbonic anhydrase inhibition. nih.govresearchgate.netresearchgate.net

The 2,5-dibromo substitution pattern on the thiophene ring allows for selective functionalization through cross-coupling reactions, such as the Suzuki coupling. researchgate.netnih.govmdpi.com This enables the introduction of various aryl or heteroaryl groups at these positions, leading to the synthesis of complex, multi-ring systems. For instance, 2,5-dibromothiophene (B18171) has been utilized as a key intermediate in the synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives, which have shown inhibitory activity against botulinum neurotoxin serotype A metalloprotease. nih.gov While this example does not start from the 3-sulfonamide derivative, it showcases the synthetic utility of the 2,5-dibromothiophene core in creating biologically relevant molecules. nih.gov

Recent studies have focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for evaluation as antibacterial agents. psu.edu The general strategy often involves the reaction of a sulfonamide-containing precursor with various reagents to construct new heterocyclic rings. psu.edu In this context, this compound represents a promising starting material for the generation of libraries of novel compounds for biological screening. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent derivatization via Suzuki-Miyaura cross-coupling reactions has been successfully demonstrated, yielding compounds with activity against clinically isolated bacteria. nih.gov This highlights the potential of using the bromo-substituents on the thiophene ring for the synthesis of new biologically active agents. nih.gov

Synthesis of Oligothiophenes and π-Conjugated Systems

Oligothiophenes, which are molecules composed of multiple thiophene units linked together, are a class of π-conjugated systems that have garnered significant attention for their electronic and optical properties. researchgate.netrsc.org The synthesis of well-defined oligothiophenes often relies on the iterative coupling of functionalized thiophene monomers. 2,5-Dibromothiophene is a common starting material for the synthesis of α,α′-disubstituted oligothiophenes. sigmaaldrich.com

The presence of the sulfonamide group in this compound can influence the electronic properties and solubility of the resulting oligomers. The synthesis of soluble branched oligothiophenes has been shown to lead to materials with extended π-conjugation and interesting photoluminescence properties. researchgate.net While direct synthesis of oligothiophenes from this compound is not extensively reported, the established methodologies for oligothiophene synthesis using similar building blocks suggest its potential in this area. sigmaaldrich.com

Exploration in Materials Science and Engineering

The unique electronic and structural features of thiophene-based molecules make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Design of Organic Semiconductors and Optoelectronic Materials

Thiophene-containing conjugated polymers and small molecules are at the forefront of research in organic semiconductors. rsc.orgresearchgate.netrsc.org These materials can be used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences its packing in the solid state and its charge transport properties. rsc.org

The donor-acceptor strategy is a powerful approach for tuning the bandgap and energy levels of organic semiconductors. researchgate.net In this context, the electron-rich thiophene ring can act as a donor unit, while the sulfonamide group can introduce a degree of electron-withdrawing character, depending on its substitution. The dibromo-functionality of this compound allows for the facile introduction of various aromatic or heteroaromatic units through cross-coupling reactions, enabling the systematic tuning of the electronic properties of the resulting materials. nih.govmdpi.com This makes it a valuable building block for the design of novel organic semiconductors for optoelectronic applications. researchgate.net

Integration into Polymer Architectures for Functional Materials

Supramolecular Assembly and Self-Assembled Structures (if observed)

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. mdpi.comnih.gov Hydrogen bonding is a key interaction in directing the self-assembly of molecules. mdpi.com The sulfonamide group in this compound is capable of forming hydrogen bonds, which could be exploited to control the self-assembly of its derivatives into ordered architectures.

For instance, the self-assembly of terthiophene derivatives with 4,4′-bipyridine has been shown to lead to the formation of 2D layered structures and closed cyclic motifs driven by hydrogen bonding. mdpi.com Similarly, the conjugation of the organic semiconductor nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) with self-assembling peptides results in the formation of conductive hydrogels with fibrillar structures. mdpi.com While specific studies on the supramolecular assembly of this compound are not yet prevalent, the presence of both the thiophene core, known for π-π stacking, and the hydrogen-bonding sulfonamide group suggests a high potential for the formation of interesting and functional self-assembled structures.

Role in Catalysis Research (e.g., as a Ligand Precursor)

While direct applications of this compound as a ligand precursor in catalysis are not extensively documented, the constituent thiophene and sulfonamide moieties suggest significant potential in this field. Thiophene-based ligands are known to be effective in various catalytic processes, including palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and π-conjugated systems. rsc.org The sulfur atom in the thiophene ring can coordinate with transition metals, influencing the electronic properties and reactivity of the catalytic center.

Furthermore, the sulfonamide group can act as a directing group in C-H activation and functionalization reactions. acs.org This directing ability can facilitate regioselective modifications of the thiophene ring or other parts of the molecule, enabling the synthesis of complex and specifically substituted derivatives. For instance, iridium(III)-catalyzed C-H alkynylation has been demonstrated with sulfonamides as directing groups. acs.org The combination of a thiophene ring and a sulfonamide group in one molecule could therefore lead to the development of novel ligands with unique catalytic properties, particularly in cross-coupling and C-H activation reactions. The bromine atoms at the 2 and 5 positions of the thiophene ring also offer sites for further functionalization, for example, through Suzuki or Stille coupling, to create more elaborate ligand structures. nih.gov

Bio-oriented Research (strictly non-clinical)

The this compound framework is a subject of growing interest in bio-oriented research due to the diverse biological activities exhibited by thiophene and sulfonamide derivatives.

In Vitro Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Urease)

Sulfonamides are a well-established class of enzyme inhibitors, and those incorporating a thiophene ring have shown significant activity against various enzymes, most notably carbonic anhydrases and ureases.

Carbonic Anhydrase Inhibition:

Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential. Studies have shown that thiophene sulfonamide derivatives can exhibit low nanomolar inhibition constants (Kᵢ) against different hCA isoforms. mdpi.comnih.gov The inhibitory mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com The substitution pattern on the thiophene ring and the sulfonamide nitrogen significantly influences the inhibitory potency and selectivity against different CA isoforms. mdpi.com

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |

|---|---|---|---|

| Thiophene-based sulfonamide 1 | hCA I | 66.49 ± 17.15 | 69 |

| Thiophene-based sulfonamide 1 | hCA II | 74.88 ± 20.65 | 23.4 |

| Thiophene-based sulfonamide 4 | hCA I | 234.99 ± 15.44 µM | 70 µM |

| Thiophene-based sulfonamide 4 | hCA II | 38.04 ± 12.97 µM | 1.405 µM |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | CAS2 | 48.1 | - |

| 4-Hydroxymethyl-benzenesulfonamide | CAS2 | 92.5 | - |

Urease Inhibition:

Urease is another important enzyme target, particularly in the context of infections by ureolytic bacteria. nih.gov Sulfonamide derivatives have been explored as urease inhibitors. sigmaaldrich.com The presence of a thiophene ring in the sulfonamide structure can contribute to the inhibitory activity. For instance, 5-aryl-thiophene-2-sulfonamides have been identified as potent urease inhibitors, with some derivatives showing higher activity than the standard inhibitor thiourea. nih.gov The mechanism of inhibition can involve interaction with the nickel ions in the active site of the urease enzyme.

In Vitro Antimicrobial and Anticancer Activity Research for Mechanistic Insights

The thiophene-sulfonamide scaffold is a promising platform for the development of novel antimicrobial and anticancer agents.

Antimicrobial Activity:

Sulfonamides are a well-known class of bacteriostatic agents that act by inhibiting the synthesis of folic acid in bacteria. nih.govyoutube.com Derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have demonstrated efficacy against clinically isolated pathogenic bacteria, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov The antibacterial activity is influenced by the nature of the substituent on the sulfonamide nitrogen. For example, 5-bromo-N-propylthiophene-2-sulfonamide has shown a minimum inhibitory concentration (MIC) of 0.39 μg/mL against a resistant bacterial strain. nih.gov

Anticancer Activity:

Thiophene derivatives have been extensively studied for their anticancer properties, acting through various mechanisms, including the inhibition of signaling pathways involved in cancer progression. nih.gov A closely related analog, 2,5-Dichlorothiophene-3-sulfonamide, has been identified as a promising anticancer agent, exhibiting significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MDA-MB231, and MCF-7 (breast cancer). nih.govmdpi.com The presence of the thiophene ring appears to be crucial for the anticancer potential. nih.gov Molecular docking studies suggest that these compounds may interact with DNA, potentially through minor groove binding. nih.govmdpi.com

| Cancer Cell Line | GI₅₀ (µM) |

|---|---|

| HeLa | 7.2 ± 1.12 |

| MDA-MB231 | 4.62 ± 0.13 |

| MCF-7 | 7.13 ± 0.13 |

Development of Molecular Probes for Biochemical Pathways

The inherent fluorescence properties of some thiophene derivatives make them attractive candidates for the development of molecular probes. nih.govrsc.org These probes can be designed to be sensitive to their microenvironment, allowing for the visualization and study of biochemical pathways and interactions. nih.gov For example, thiophene-based fluorescent dyes have been used to probe cell membranes. rsc.org

Furthermore, sulfonamide-based compounds have been utilized in the design of fluorescent probes for the detection of specific analytes, such as thiols. nih.gov The cleavage of a sulfonamide group by a target analyte can lead to a "turn-on" fluorescence response. mdpi.com The combination of a thiophene fluorophore with a sulfonamide recognition site could lead to the development of novel and selective molecular probes for studying various biological processes.

Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiophene sulfonamide derivatives, SAR studies have provided valuable insights into the key structural features that govern their activity.

In the context of anticancer activity , the nature and position of substituents on the thiophene and sulfonamide moieties play a significant role. For instance, the presence of a thiophene ring has been shown to be more effective than a phenyl ring in certain anticancer sulfonamides. nih.gov

In enzyme inhibition , SAR studies have highlighted the importance of specific substituents for achieving high potency and selectivity. For carbonic anhydrase inhibitors, the substitution pattern on the thiophene ring can modulate the affinity for different isoforms. mdpi.com Similarly, for urease inhibitors, electron-donating groups and substituents capable of forming hydrogen bonds can enhance inhibitory activity. nih.gov

General SAR principles for sulfonamides indicate that the pKa of the sulfonamide nitrogen is a critical parameter for antibacterial activity, with an optimal range for cell penetration. youtube.com The substitution on the aromatic ring and the sulfonamide nitrogen can be systematically varied to fine-tune the biological activity of this compound derivatives for specific applications. openaccesspub.org

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For a compound like 2,5-Dibromothiophene-3-sulfonamide, various chromatographic methods are utilized to ascertain its purity profile.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like thiophene (B33073) sulfonamides. It offers high resolution and sensitivity, making it ideal for separating the target compound from starting materials, by-products, and degradants.

In a typical research setting, the purity of a synthesized batch of a thiophene derivative is determined by HPLC. For instance, in the analysis of related thiophene compounds, reversed-phase HPLC methods are common. nih.gov A C18 column, which uses octadecylsilica as the stationary phase, is frequently employed. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent (such as methanol (B129727) or acetonitrile). The components are eluted by a gradient program, where the proportion of the organic solvent is increased over time to separate compounds with varying polarities.

Detection is commonly achieved using a UV-Vis detector, as the thiophene ring and associated chromophores absorb light in the ultraviolet range. The purity is calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. For a high-purity sample, the chromatogram would show a single major peak at a specific retention time. For example, a purity of ≥98% (HPLC) is often a standard for research-grade chemicals. calpaclab.com

Table 1: Representative HPLC Parameters for Analysis of Thiophene Derivatives

| Parameter | Specification |

| Stationary Phase | Octadecylsilica (C18), 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, but its applicability is limited to compounds that are volatile and thermally stable enough to be vaporized without decomposition. The starting material, 2,5-dibromothiophene (B18171), is suitable for GC analysis and is often sold with a purity specification determined by this method (>95.0% GC). sigmaaldrich.comtcichemicals.com

For the sulfonamide derivative, "this compound", GC analysis could be challenging due to the higher molecular weight and the presence of the polar sulfonamide group, which can lead to thermal degradation in the hot injector or on the column. Derivatization of the sulfonamide group to a more thermally stable and less polar functional group might be necessary to achieve successful GC analysis. If applicable, a capillary column with a non-polar or medium-polarity stationary phase would be used, and detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily for the qualitative monitoring of chemical reactions and for preliminary purity checks. nih.govmdpi.com In the synthesis of thiophene sulfonamides, TLC is routinely used to track the progress of the reaction by visualizing the consumption of starting materials and the formation of the product. nih.gov

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate. mdpi.com Components separate based on their differential affinity for the stationary phase (silica) and the mobile phase (eluent). The separated spots are then visualized, often under UV light. The relative retention factor (Rf) value of the product spot can be compared to that of the starting materials to confirm the reaction's progress. Its simplicity makes it an excellent tool for optimizing reaction conditions before scaling up.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Beyond qualitative assessment, quantitative methods are crucial for determining the precise yield of a reaction and for detailed kinetic studies.

Quantitative analysis is often performed using HPLC or GC, where the area of a chromatographic peak is directly proportional to the concentration of the compound. To determine the reaction yield, a known amount of an internal standard is added to an aliquot of the reaction mixture. The mixture is then analyzed by HPLC or GC. By comparing the peak area of the product to that of the internal standard and using a pre-established calibration curve, the exact concentration of "this compound" in the mixture can be calculated. This allows for an accurate determination of the reaction yield at various time points without needing to isolate the final product.

For example, in syntheses involving thiophene derivatives, the reaction can be quenched at different intervals, and the samples analyzed by HPLC to monitor the formation of the product and the disappearance of the starting materials. nih.gov This data is invaluable for understanding the reaction kinetics and optimizing parameters like temperature, catalyst loading, and reaction time to maximize the final isolated yield. Once the reaction is deemed complete (as monitored by TLC or HPLC), the product is isolated, purified (often by column chromatography), and weighed to determine the final isolated yield. nih.gov

Table 2: Analytical Techniques and Their Role in Synthesis

| Technique | Application | Purpose |

| TLC | Reaction Monitoring | Qualitative tracking of reaction progress. nih.govmdpi.com |

| HPLC | Purity Assessment | High-resolution separation and quantification of purity. nih.govcalpaclab.com |

| HPLC | Yield Determination | Quantitative measurement of product formation. |

| GC | Starting Material Purity | Purity check for volatile precursors. sigmaaldrich.comtcichemicals.com |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Atom-Economical Synthetic Routes

The classical synthesis of 2,5-Dibromothiophene-3-sulfonamide would likely proceed through a multi-step sequence involving the sulfonation of a thiophene (B33073) precursor followed by bromination. Future research will undoubtedly focus on developing more streamlined and sustainable synthetic pathways.

A primary goal is the reduction of synthetic steps and improvement of atom economy. Traditional bromination methods often use elemental bromine, while newer, greener alternatives are being explored. researchgate.net The development of one-pot procedures that combine C-H functionalization with halogenation or sulfonation represents a significant leap forward. For instance, iridium-catalyzed borylation has demonstrated high regioselectivity in the functionalization of substituted thiophenes, which could be adapted to introduce the sulfonamide group or bromine atoms with greater efficiency. nih.gov Research into direct C-H activation, thereby avoiding the need for pre-functionalized substrates, is a growing field that could offer highly economical routes to this and related molecules. researchgate.netacs.org

Future synthetic strategies will likely target:

Direct C-H Sulfonamidation: Developing catalytic systems that can directly install the sulfonamide group onto a 2,5-dibromothiophene (B18171) core.

Selective Bromination: Refining methods for the highly selective bromination of thiophene-3-sulfonamide, minimizing the formation of isomeric byproducts. researchgate.net

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, safety, and scalability of key synthetic steps.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The chemical architecture of this compound offers multiple reactive sites, paving the way for the discovery of novel reactivity patterns. The two carbon-bromine bonds at the α-positions (C2 and C5) are prime handles for metal-catalyzed cross-coupling reactions.

Extensive research on 2,5-dibromothiophene shows its utility in palladium-catalyzed reactions like Suzuki, Stille, and direct C-H arylation to build extended π-conjugated systems. nih.govnih.govrsc.orgresearchgate.net A key future direction for the sulfonamide derivative will be to explore the selective mono- versus di-functionalization of the C-Br bonds. This controlled reactivity would allow for the stepwise and precise construction of unsymmetrical molecules, which is a significant synthetic challenge. nih.govrsc.org The electronic influence of the C3-sulfonamide group on the relative reactivity of the C2 and C5 positions is a critical area for investigation.

Emerging research will likely focus on:

Selective Cross-Coupling: Developing catalytic systems that can differentiate between the C2 and C5 positions, enabling the synthesis of mono-arylated or sequentially di-arylated products. nih.gov

C-H Activation at C4: Exploring conditions to activate the remaining C-H bond at the C4 position for further functionalization, creating highly substituted thiophene scaffolds.

Transformations Involving the Sulfonamide Group: Investigating the reactivity of the sulfonamide moiety itself, either as a directing group for subsequent reactions or as a site for further derivatization.

| Reaction Type | Reactive Site(s) | Potential Products | Key Research Goal |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Br, C5-Br | Aryl- or heteroaryl-substituted thiophene sulfonamides | Achieving selective mono- vs. di-arylation nih.govresearchgate.net |

| Stille Coupling | C2-Br, C5-Br | Stannylated intermediates or coupled products | Creating building blocks for oligothiophenes |

| Heck Reaction | C2-Br, C5-Br | Alkene-substituted thiophene sulfonamides | Introducing vinyl functionalities for polymerization |

| Direct C-H Arylation | C4-H | Fully substituted thiophene systems | Orthogonal functionalization strategies nih.gov |

| N-Alkylation/Arylation | Sulfonamide N-H | N-substituted sulfonamide derivatives | Tuning solubility and biological activity nih.gov |

Exploration of this compound in Emerging Fields of Materials Science

Thiophene-based polymers, particularly polythiophenes, are central to the field of organic electronics. 2,5-Dibromothiophene is a common starting monomer for producing poly(2,5-thienylene) via debrominative polymerization. sigmaaldrich.com The introduction of a 3-sulfonamide group onto this monomer unit is a promising strategy for creating novel functional polymers.

The sulfonamide group can impart several desirable properties to a polythiophene backbone:

Improved Solubility and Processability: The polar sulfonamide group, especially when N-substituted, can enhance the solubility of the resulting polymer in common organic solvents, facilitating device fabrication.

Tuning of Electronic Properties: As an electron-withdrawing group, the sulfonamide moiety can lower the HOMO and LUMO energy levels of the polymer, which is critical for optimizing performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Sensing Capabilities: The hydrogen-bonding capabilities of the sulfonamide N-H group can be exploited for the development of chemical sensors, where binding of an analyte induces a measurable change in the polymer's conductivity or optical properties.

Future research in this area will involve the synthesis of polymers from this compound and its derivatives, followed by a thorough investigation of their optical, electronic, and morphological properties for applications in OLEDs, OFETs, and sensors. mdpi.combeilstein-journals.org

Synergistic Application of Advanced Computational and Experimental Techniques

The integration of computational chemistry with experimental synthesis and characterization is a powerful paradigm in modern chemical research. For a molecule like this compound, this synergy is essential for accelerating discovery.

Density Functional Theory (DFT) is a powerful tool for predicting the properties of thiophene derivatives. researchgate.netdntb.gov.ua DFT calculations can provide invaluable insights into:

Molecular Geometry and Electronic Structure: Optimizing the ground-state geometry and calculating the HOMO/LUMO energy levels to predict electronic behavior. researchgate.netnih.gov

Reaction Mechanisms: Modeling reaction pathways, such as bromination or cross-coupling, to understand selectivity and reactivity. researchgate.netdntb.gov.ua

Spectroscopic Properties: Simulating IR, NMR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net

A forward-looking research approach would involve using DFT and other computational methods to design novel derivatives of this compound with specific target properties (e.g., a specific bandgap for an organic solar cell). orientjchem.orgnih.gov These theoretical predictions would then guide synthetic efforts, creating a feedback loop where experimental results are used to refine and validate the computational models. This combined approach has been successfully applied to study various thiophene-based systems, including those with sulfonamide groups. nih.govnih.govmdpi.com

Interdisciplinary Research Integrating the Compound into New Scientific Paradigms

The unique combination of a reactive thiophene core and a functional sulfonamide group makes this compound an ideal candidate for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial and carbonic anhydrase inhibition. nih.govnih.govontosight.ai Thiophene-containing compounds also exhibit diverse pharmacological effects. nih.gov Future research could focus on using this compound as a scaffold to build libraries of new compounds for screening against various biological targets. The two bromine atoms allow for the facile introduction of diverse substituents via cross-coupling, enabling structure-activity relationship (SAR) studies.